N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H14F2N4O3S and its molecular weight is 416.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Src Kinase Inhibitory and Anticancer Activities
The compound, as part of a study on thiazolyl N-benzyl-substituted acetamide derivatives, demonstrated inhibition of c-Src kinase and showed potential in cell proliferation inhibition in various cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. Specifically, 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in cell proliferation at concentrations of 50 μM, indicating its potential as a therapeutic agent in cancer treatment (Fallah-Tafti et al., 2011).
Inhibitory Effects on PI3Kα and mTOR
Another study focused on the compound's role as a potent and efficacious inhibitor of phosphoinositide 3-kinase (PI3Kα) and mammalian target of rapamycin (mTOR) both in vitro and in vivo. Efforts to improve metabolic stability by exploring 6,5-heterocyclic analogs resulted in variants that maintain in vitro potency and in vivo efficacy, highlighting the compound's therapeutic potential in targeting PI3Kα and mTOR pathways (Stec et al., 2011).
Role in Heterocyclic Synthesis
The compound's derivatives have been utilized in heterocyclic synthesis, producing a variety of biologically active compounds. This showcases its utility as a precursor in synthesizing diverse heterocyclic structures, which are of significant interest in medicinal chemistry for the development of new therapeutic agents (Krauze et al., 2007).
Antiproliferative Activity
Pyridine linked thiazole derivatives synthesized from the compound have been studied for their antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). This research highlights the compound's potential as a framework for developing new anticancer agents (Alqahtani & Bayazeed, 2020).
Photovoltaic Efficiency and Ligand Protein Interactions
Studies on benzothiazolinone acetamide analogs derived from the compound have investigated their photovoltaic efficiency, light harvesting efficiency (LHE), and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies aimed at understanding ligand-protein interactions have identified promising interactions with cyclooxygenase 1 (COX1), indicating a multifaceted potential in both photovoltaic applications and as bioactive molecules (Mary et al., 2020).
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O3S/c20-11-7-13(21)18-14(8-11)29-19(23-18)25(9-12-3-1-2-6-22-12)17(28)10-24-15(26)4-5-16(24)27/h1-3,6-8H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIXYNDRSQIYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.